molecular formula C22H18O4 B8144894 4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde

4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde

Cat. No.: B8144894
M. Wt: 346.4 g/mol
InChI Key: KWQZYZSJYJLLBI-UHFFFAOYSA-N
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Description

2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’‘-dicarbaldehyde is an organic compound characterized by its unique structure, which includes three linearly connected phenyl rings with methoxy groups at the 2’ and 5’ positions and aldehyde groups at the 4 and 4’’ positions

Scientific Research Applications

2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde typically involves the following steps:

    Formation of the Terphenyl Core: The initial step involves the formation of the terphenyl core through a series of coupling reactions. For instance, Suzuki coupling can be employed to link the phenyl rings.

    Introduction of Methoxy Groups: Methoxy groups are introduced at the 2’ and 5’ positions via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formylation: The final step involves the formylation of the 4 and 4’’ positions. This can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid.

    Reduction: 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-diol.

    Substitution: Various substituted terphenyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde largely depends on its application:

Comparison with Similar Compounds

Similar Compounds

    2’,5’-Dimethoxy-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.

    2’,5’-Dimethyl-[1,1’4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde is unique due to the presence of both methoxy and aldehyde functional groups, which provide a balance of electron-donating and electron-withdrawing properties. This makes it versatile for various chemical reactions and applications in material science and organic synthesis .

Properties

IUPAC Name

4-[4-(4-formylphenyl)-2,5-dimethoxyphenyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-25-21-11-20(18-9-5-16(14-24)6-10-18)22(26-2)12-19(21)17-7-3-15(13-23)4-8-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQZYZSJYJLLBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2=CC=C(C=C2)C=O)OC)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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